molecular formula C10H12ClIO2 B13898895 4-Chloro-1-iodo-2-(2-methoxyethoxymethyl)benzene

4-Chloro-1-iodo-2-(2-methoxyethoxymethyl)benzene

Cat. No.: B13898895
M. Wt: 326.56 g/mol
InChI Key: LEJXFYJJXRKDGT-UHFFFAOYSA-N
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Description

4-Chloro-1-iodo-2-(2-methoxyethoxymethyl)benzene is an organic compound characterized by the presence of chlorine, iodine, and a methoxyethoxymethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-iodo-2-(2-methoxyethoxymethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method includes the iodination of 4-chloro-2-(2-methoxyethoxymethyl)benzene using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-iodo-2-(2-methoxyethoxymethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: Both the chlorine and iodine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chloro-1-iodo-2-(2-methoxyethoxymethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Chloro-1-iodo-2-(2-methoxyethoxymethyl)benzene exerts its effects involves its ability to undergo electrophilic aromatic substitution reactions. The presence of electron-withdrawing groups like chlorine and iodine makes the benzene ring more susceptible to nucleophilic attack, facilitating various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1-iodo-2-methoxybenzene
  • 1-Chloro-4-iodobenzene
  • 4-Chloro-1-iodo-2-methylbenzene

Uniqueness

4-Chloro-1-iodo-2-(2-methoxyethoxymethyl)benzene is unique due to the presence of the methoxyethoxymethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This functional group can influence the compound’s solubility, stability, and overall reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C10H12ClIO2

Molecular Weight

326.56 g/mol

IUPAC Name

4-chloro-1-iodo-2-(2-methoxyethoxymethyl)benzene

InChI

InChI=1S/C10H12ClIO2/c1-13-4-5-14-7-8-6-9(11)2-3-10(8)12/h2-3,6H,4-5,7H2,1H3

InChI Key

LEJXFYJJXRKDGT-UHFFFAOYSA-N

Canonical SMILES

COCCOCC1=C(C=CC(=C1)Cl)I

Origin of Product

United States

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